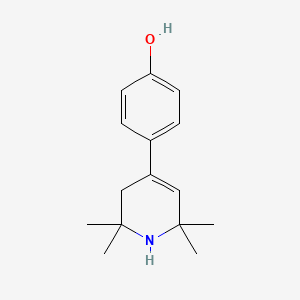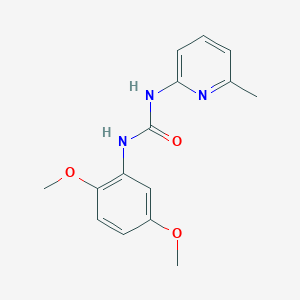![molecular formula C20H18N2O2S B5434482 5-acetyl-N-[(2-methylphenyl)(pyridin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B5434482.png)
5-acetyl-N-[(2-methylphenyl)(pyridin-4-yl)methyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-acetyl-N-[(2-methylphenyl)(pyridin-4-yl)methyl]thiophene-2-carboxamide, also known as AMT-130, is a small molecule drug currently in development for the treatment of Huntington's disease. This disease is a genetic disorder that causes progressive degeneration of brain cells, leading to cognitive and motor impairments. AMT-130 is designed to target the underlying cause of the disease by reducing the production of the mutant huntingtin protein that causes the damage.
Mécanisme D'action
The siRNA molecules in 5-acetyl-N-[(2-methylphenyl)(pyridin-4-yl)methyl]thiophene-2-carboxamide are designed to be complementary to the RNA sequence that codes for the mutant huntingtin protein. When delivered to the brain cells, the siRNA binds to the RNA and triggers its degradation by the cell's natural machinery. This leads to a reduction in the levels of the mutant protein, which in turn reduces the toxicity and damage to the brain cells.
Biochemical and physiological effects:
The reduction in mutant huntingtin protein levels by this compound has been shown to have several beneficial effects on the brain cells and the overall function of the brain. This includes improved motor function, reduced neuronal damage, and improved cognitive function. The drug has also been shown to be well-tolerated and safe in preclinical studies, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
5-acetyl-N-[(2-methylphenyl)(pyridin-4-yl)methyl]thiophene-2-carboxamide has several advantages as a potential therapeutic for Huntington's disease. It is designed to target the underlying cause of the disease, rather than just treating the symptoms. The siRNA technology used in the drug is highly specific and selective, which reduces the risk of off-target effects. However, there are also some limitations to the use of siRNA technology, including the need for specialized delivery methods to get the drug into the brain cells and the potential for immune responses to the foreign RNA molecules.
Orientations Futures
There are several future directions for the development of 5-acetyl-N-[(2-methylphenyl)(pyridin-4-yl)methyl]thiophene-2-carboxamide and other siRNA-based therapeutics. These include further optimization of the delivery methods to improve the efficiency and specificity of the drug, as well as the development of combination therapies that target multiple aspects of the disease. There is also potential for the use of siRNA technology in other neurodegenerative diseases, as well as in cancer and viral infections.
Méthodes De Synthèse
The synthesis of 5-acetyl-N-[(2-methylphenyl)(pyridin-4-yl)methyl]thiophene-2-carboxamide involves several steps, starting with the preparation of the thiophene-2-carboxylic acid. This is then reacted with 2-bromo-4-methylpyridine and 2-methylbenzylamine to form the intermediate product. The final step involves acetylation of the amine group to produce this compound. The synthesis has been optimized to achieve high yields and purity, and the final product has been characterized using various analytical techniques.
Applications De Recherche Scientifique
5-acetyl-N-[(2-methylphenyl)(pyridin-4-yl)methyl]thiophene-2-carboxamide has been extensively studied in preclinical models of Huntington's disease, including cell culture and animal models. These studies have demonstrated that this compound is able to selectively reduce the levels of mutant huntingtin protein without affecting the normal protein. This leads to improved motor function and reduced neuronal damage in the brain. The mechanism of action of this compound involves the use of small interfering RNA (siRNA) technology, which targets the specific RNA sequence that codes for the mutant protein.
Propriétés
IUPAC Name |
5-acetyl-N-[(2-methylphenyl)-pyridin-4-ylmethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-13-5-3-4-6-16(13)19(15-9-11-21-12-10-15)22-20(24)18-8-7-17(25-18)14(2)23/h3-12,19H,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVOCOMQVCZPKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=NC=C2)NC(=O)C3=CC=C(S3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-4-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B5434403.png)
![(3aR*,5S*,6S*,7aS*)-2-{[4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinyl]carbonyl}octahydro-1H-isoindole-5,6-diol](/img/structure/B5434409.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)-N-methylurea](/img/structure/B5434414.png)

![5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5434444.png)
![N-cyclopentyl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5434450.png)
![N-[1-(methylsulfonyl)piperidin-4-yl]-2,1-benzisoxazole-3-carboxamide](/img/structure/B5434453.png)

![[rel-(1R,3S)-3-({4-[3-(trifluoromethyl)phenoxy]-1-piperidinyl}carbonyl)cyclopentyl]amine hydrochloride](/img/structure/B5434469.png)
![methyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5434475.png)
![4-(4-butoxy-3-methylbenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5434493.png)
![N-[4-(benzyloxy)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5434499.png)
![1-acetyl-N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5434507.png)